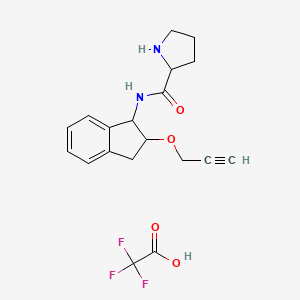
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene and pyrrolidine moieties, along with the trifluoroacetic acid component, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The prop-2-ynoxy group is then introduced via an etherification reaction, often using propargyl alcohol and a suitable catalyst .
The pyrrolidine-2-carboxamide moiety is synthesized separately, usually through the reaction of pyrrolidine with a carboxylic acid derivative such as an acid chloride or anhydride. The final step involves coupling the indene and pyrrolidine intermediates, followed by the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The indene and pyrrolidine moieties may play a crucial role in these interactions, while the trifluoroacetic acid component can enhance the compound’s stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide: Lacks the trifluoroacetic acid component, which may affect its solubility and stability.
2,3-dihydro-1H-inden-1-one derivatives: Share the indene moiety but differ in other functional groups, leading to variations in reactivity and applications.
Pyrrolidine-2-carboxamide derivatives: Contain the pyrrolidine moiety but lack the indene and prop-2-ynoxy groups, resulting in different biological activities.
Uniqueness
The presence of the trifluoroacetic acid component enhances its stability and solubility, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C19H21F3N2O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7) |
InChI-Schlüssel |
JRKJOBSAPBQBNK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
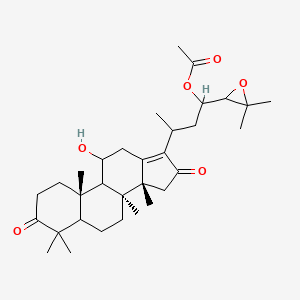
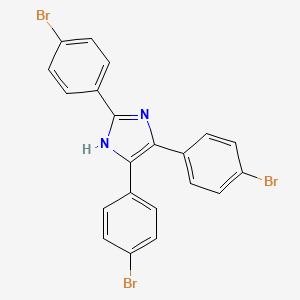
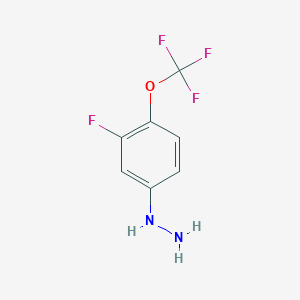

![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)

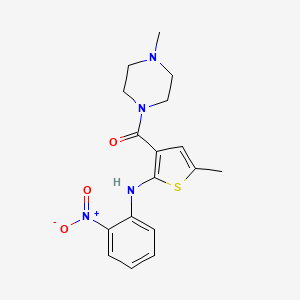
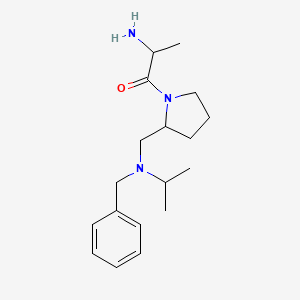
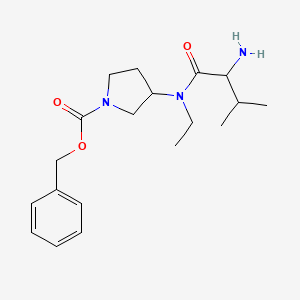

![13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)

